molecular formula C26H23FN8O2 B10796931 Sofnobrutinib CAS No. 1646608-10-7

Sofnobrutinib

Cat. No.: B10796931
CAS No.: 1646608-10-7
M. Wt: 498.5 g/mol
InChI Key: RQYDQAPLARKISN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of sofnobrutinib involves multiple steps, including the formation of an aminotriazine scaffold. The synthetic route typically includes the reaction of specific precursors under controlled conditions to achieve the desired molecular structure. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .

Chemical Reactions Analysis

Sofnobrutinib undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sofnobrutinib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study BTK inhibition and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating immune cell functions and inflammatory responses.

    Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

    Industry: Utilized in the development of new anti-inflammatory drugs and therapies

Mechanism of Action

Sofnobrutinib exerts its effects by selectively binding to the non-activated form of BTK, a Tec family tyrosine kinase expressed in B cells and myeloid cell populations. BTK plays a crucial role in B-cell antigen receptor signaling during B cell development and activation. In allergic diseases, BTK is essential for Fcɛ receptor signaling in mast cells and basophils, regulating the release of chemical mediators such as histamine and leukotrienes. In autoimmune diseases, aberrant BCR signaling promotes disease progression through the production of autoantibodies .

Comparison with Similar Compounds

Sofnobrutinib is compared with other BTK inhibitors, such as:

This compound’s uniqueness lies in its non-covalent binding mechanism, which offers the potential for minimal side effects and a favorable safety profile .

Properties

CAS No.

1646608-10-7

Molecular Formula

C26H23FN8O2

Molecular Weight

498.5 g/mol

IUPAC Name

2-[3-[4-amino-6-[(1-methylpyrazol-4-yl)amino]-1,3,5-triazin-2-yl]-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1-one

InChI

InChI=1S/C26H23FN8O2/c1-34-12-17(11-29-34)30-26-32-23(31-25(28)33-26)18-3-2-4-21(19(18)13-36)35-8-7-15-9-16(14-5-6-14)10-20(27)22(15)24(35)37/h2-4,7-12,14,36H,5-6,13H2,1H3,(H3,28,30,31,32,33)

InChI Key

RQYDQAPLARKISN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=NC(=NC(=N2)N)C3=C(C(=CC=C3)N4C=CC5=CC(=CC(=C5C4=O)F)C6CC6)CO

Origin of Product

United States

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